molecular formula C21H22N2O6 B12462414 2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate

Cat. No.: B12462414
M. Wt: 398.4 g/mol
InChI Key: FGWDIZILMYVZJD-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxyphenyl and acetamidophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylacetic acid with acetic anhydride to form an intermediate, which is then reacted with 4-acetamidophenyl isocyanate under controlled conditions to yield the final product . The reaction conditions often involve refluxing in an appropriate solvent, such as toluene or dichloromethane, and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally friendly solvents, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3-hydroxyphenyl)-2-oxoethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate, while reduction of the carbonyl group can yield 2-(3-methoxyphenyl)-2-hydroxyethyl 3-[(4-acetamidophenyl)carbamoyl]propanoate .

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of methoxyphenyl and acetamidophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(4-acetamidoanilino)-4-oxobutanoate

InChI

InChI=1S/C21H22N2O6/c1-14(24)22-16-6-8-17(9-7-16)23-20(26)10-11-21(27)29-13-19(25)15-4-3-5-18(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,24)(H,23,26)

InChI Key

FGWDIZILMYVZJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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